molecular formula C11H11F3N4O3 B3094194 N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate CAS No. 1255717-70-4

N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate

Cat. No.: B3094194
CAS No.: 1255717-70-4
M. Wt: 304.23
InChI Key: DZERSTPGPOUVBU-UHFFFAOYSA-N
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Description

N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate is a chemical compound known for its unique structure and properties. It is composed of a pyridine ring, an oxadiazole ring, and a methylamine group, with a trifluoroacetate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an amidoxime.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the oxadiazole intermediate.

    Methylation: The resulting compound is then methylated using a methylating agent such as methyl iodide.

    Formation of the Trifluoroacetate Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.C2HF3O2/c1-10-6-8-12-9(13-14-8)7-3-2-4-11-5-7;3-2(4,5)1(6)7/h2-5,10H,6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZERSTPGPOUVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
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N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
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N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
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N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
Reactant of Route 5
N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
Reactant of Route 6
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N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate

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